molecular formula C36H48BP B135759 Tri-tert-butylphosphonium Tetraphenylborate CAS No. 131322-08-2

Tri-tert-butylphosphonium Tetraphenylborate

Cat. No. B135759
M. Wt: 522.6 g/mol
InChI Key: QWISVPBFGJWCBS-UHFFFAOYSA-O
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Patent
US07728176B2

Procedure details

A 300-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 16.4 g (48 mmol) of sodium tetraphenylborate and 66 ml of water were weighed in the flask, followed by stirring to dissolve sodium tetraphenylborate. While the stirring was continuously carried out, the aqueous solution of tri-tert-butylphosphine sulfate was added to the solution, and the mixture was stirred at 25° C. for 3 hours. After the completion of the reaction, the precipitated product was filtered off. The so obtained crystal was suspended in 100 ml of toluene at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of toluene. The crystal was then suspended in 100 ml of methanol at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of methanol. The crystal obtained was dried to give 19.4 g of objective tri-tert-butylphosphonium tetraphenylborate as white crystal. The yield (mol %) was 93% based on tri-tert-butylphosphine.
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tri-tert-butylphosphine sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([B-:7]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].O.S(O)(O)(=O)=O.[C:33]([P:37]([C:42]([CH3:45])([CH3:44])[CH3:43])[C:38]([CH3:41])([CH3:40])[CH3:39])([CH3:36])([CH3:35])[CH3:34]>C1(C)C=CC=CC=1>[C:20]1([B-:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1.[C:42]([PH+:37]([C:33]([CH3:36])([CH3:35])[CH3:34])[C:38]([CH3:41])([CH3:40])[CH3:39])([CH3:43])([CH3:44])[CH3:45] |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[Na+]
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[Na+]
Step Four
Name
tri-tert-butylphosphine sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300-ml four-necked flask was equipped with a stirrer
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
The so obtained crystal
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The product filtered off
WASH
Type
WASH
Details
was washed with 100 ml of toluene
CUSTOM
Type
CUSTOM
Details
was then suspended in 100 ml of methanol at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The product filtered off
WASH
Type
WASH
Details
was washed with 100 ml of methanol
CUSTOM
Type
CUSTOM
Details
The crystal obtained
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.